molecular formula C17H19ClN2O B5605689 3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one

3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one

Cat. No.: B5605689
M. Wt: 302.8 g/mol
InChI Key: JYQSGKARYYVGDV-UHFFFAOYSA-N
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Description

3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a bis(prop-2-enyl)amino group, a chloro group, and a methyl group

Preparation Methods

The synthesis of 3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the bis(prop-2-enyl)amino group: This step involves the reaction of the chlorinated quinoline with bis(prop-2-enyl)amine under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has shown promise as a probe for studying biological processes, including enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including this compound, have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound’s unique properties make it suitable for use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the inhibition of cell proliferation. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity and specificity.

Comparison with Similar Compounds

3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, showing different reactivity and biological activity.

    Bis(prop-2-enyl)amino-substituted quinolines: Compounds with similar substituents but different positions on the quinoline core.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h4-7,10H,1-2,8-9,11H2,3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQSGKARYYVGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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